molecular formula C13H8BrN3O2S B383725 (2Z)-2-[(3-BROMOPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE

(2Z)-2-[(3-BROMOPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE

Cat. No.: B383725
M. Wt: 350.19g/mol
InChI Key: KWOMKGIIGJARQL-POHAHGRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-[(3-BROMOPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a heterocyclic compound that features a thiazolo[3,2-b][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-BROMOPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves the reaction of α-bromodiketones with 3-mercapto[1,2,4]triazoles under aqueous conditions . This reaction is often mediated by visible light and does not require a catalyst, making it an environmentally friendly approach .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominated compounds.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3-BROMOPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Mechanism of Action

The mechanism by which (2Z)-2-[(3-BROMOPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for cellular processes. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-[(3-BROMOPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is unique due to its specific substitution pattern and the presence of both thiazole and triazine rings. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for further chemical modifications and applications .

Properties

Molecular Formula

C13H8BrN3O2S

Molecular Weight

350.19g/mol

IUPAC Name

(2Z)-2-[(3-bromophenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C13H8BrN3O2S/c1-7-11(18)15-13-17(16-7)12(19)10(20-13)6-8-3-2-4-9(14)5-8/h2-6H,1H3/b10-6-

InChI Key

KWOMKGIIGJARQL-POHAHGRESA-N

Isomeric SMILES

CC1=NN2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=NC1=O

SMILES

CC1=NN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=NC1=O

Canonical SMILES

CC1=NN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=NC1=O

Origin of Product

United States

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